Cas no 1154253-84-5 ((2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine)

(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 2,3-dichloro-N-(2-ethoxyethyl)-
- (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine
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- インチ: 1S/C11H15Cl2NO/c1-2-15-7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,2,6-8H2,1H3
- InChIKey: DJFGLKRCEDVTCS-UHFFFAOYSA-N
- SMILES: C1(CNCCOCC)=CC=CC(Cl)=C1Cl
(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002559-5g |
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002559-1g |
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
Enamine | EN300-166465-0.1g |
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 0.1g |
$640.0 | 2023-02-17 | ||
Enamine | EN300-166465-250mg |
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 250mg |
$381.0 | 2023-09-21 | ||
Enamine | EN300-166465-100mg |
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 100mg |
$364.0 | 2023-09-21 | ||
Enamine | EN300-166465-1.0g |
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-166465-5.0g |
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 5.0g |
$2110.0 | 2023-02-17 | ||
Ambeed | A1055992-5g |
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 95% | 5g |
$824.0 | 2024-04-26 | |
Ambeed | A1055992-1g |
[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 95% | 1g |
$284.0 | 2024-04-26 | |
Enamine | EN300-166465-10.0g |
[(2,3-dichlorophenyl)methyl](2-ethoxyethyl)amine |
1154253-84-5 | 10.0g |
$3131.0 | 2023-02-17 |
(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amineに関する追加情報
Introduction to (2,3-Dichlorophenyl)methyl(2-Ethoxyethyl)amine and Its Significance in Modern Chemical Research
(2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine, with the CAS number 1154253-84-5, is a compound of considerable interest in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains. The presence of both dichlorophenyl and ethoxyethyl groups in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.
The dichlorophenyl moiety, specifically, contributes to the compound's reactivity and stability under different conditions. This aspect has been explored in recent studies, where researchers have investigated the compound's behavior in catalytic processes and its interaction with various organic substrates. The findings suggest that the dichlorophenyl group can serve as an effective handle for further functionalization, enabling the synthesis of more complex molecules.
On the other hand, the ethoxyethylamine component introduces a polar and basic character to the molecule. This feature is particularly relevant in pharmaceutical applications, where such groups are often utilized to enhance solubility and bioavailability of drug candidates. Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with biological targets, providing insights into its potential pharmacological effects.
The synthesis of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine involves a series of well-defined chemical steps that highlight the compound's synthetic utility. Modern synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can work with high-quality material for their experiments. One such method involves nucleophilic substitution reactions, where the ethoxyethyl group is introduced via a controlled reaction pathway.
In addition to its synthetic appeal, this compound has shown promise in various research areas. For instance, it has been investigated as a potential intermediate in the synthesis of more complex organic molecules. Its ability to undergo selective reactions makes it a versatile building block for chemists exploring new synthetic strategies.
The pharmacological potential of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine has also been a subject of interest. Preliminary studies have suggested that it may interact with specific biological receptors, leading to effects that could be beneficial in therapeutic contexts. While further research is needed to fully elucidate its mechanism of action, these initial findings are encouraging and warrant further investigation.
From a chemical biology perspective, this compound offers a unique opportunity to study structure-activity relationships. By varying different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity. This approach is particularly valuable in drug discovery pipelines, where understanding the relationship between molecular structure and biological function is crucial.
The analytical characterization of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine has also been extensively studied. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been employed to determine its molecular structure and purity. These analytical methods provide critical data that ensure the compound's quality and consistency for subsequent research applications.
Future directions for research on this compound include exploring its role in medicinal chemistry and materials science. The unique properties of (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine make it a promising candidate for developing new materials with tailored properties. Additionally, its potential applications in drug design continue to be an area of active investigation.
In conclusion, (2,3-dichlorophenyl)methyl(2-ethoxyethyl)amine (CAS no 1154253-84-5) is a multifaceted compound with significant implications in chemical research. Its structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As our understanding of this compound grows, so too does its potential to contribute to advancements in various scientific fields.
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